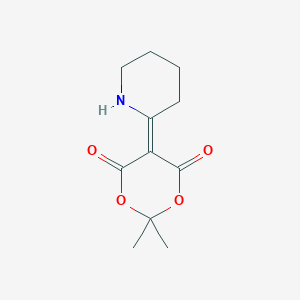![molecular formula C17H15NO2 B183047 2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- CAS No. 111222-28-7](/img/structure/B183047.png)
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-, also known as coumarin-2-ethylphenethylamine or 2-CEPE, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds that are widely found in plants and have been used for medicinal purposes for centuries. 2-CEPE has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 2-CEPE is not fully understood, but it is believed to involve the inhibition of the serotonin transporter. By inhibiting the reuptake of serotonin, 2-CEPE may increase the levels of serotonin in the brain, which could have a range of physiological and behavioral effects.
Biochemical And Physiological Effects
Studies have shown that 2-CEPE has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which could have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which could make it useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-CEPE is that it is relatively easy to synthesize and purify, which makes it a useful research tool. However, one of the limitations of 2-CEPE is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Future Directions
There are several potential future directions for research on 2-CEPE. One area of interest is the potential use of 2-CEPE in the treatment of depression and anxiety. Another area of interest is the potential use of 2-CEPE as a research tool to study the role of the serotonin transporter in the brain. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-CEPE in vivo.
Synthesis Methods
2-CEPE can be synthesized by reacting 2-hydroxycoumarin with 2-phenylethylamine in the presence of a catalyst. The reaction results in the formation of 2-CEPE, which can be purified using standard laboratory techniques.
Scientific Research Applications
2-CEPE has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that plays a key role in regulating the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and behavioral processes, including mood, appetite, and sleep.
properties
CAS RN |
111222-28-7 |
|---|---|
Product Name |
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- |
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(2-phenylethylamino)chromen-2-one |
InChI |
InChI=1S/C17H15NO2/c19-17-12-15(14-8-4-5-9-16(14)20-17)18-11-10-13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 |
InChI Key |
BWZATJSVMMHRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
solubility |
1.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



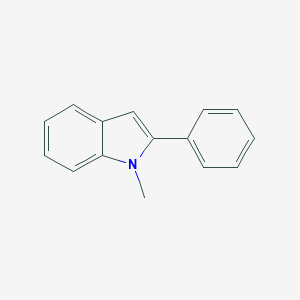
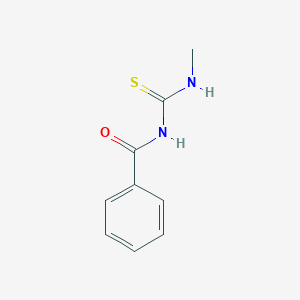
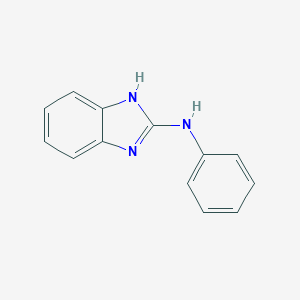
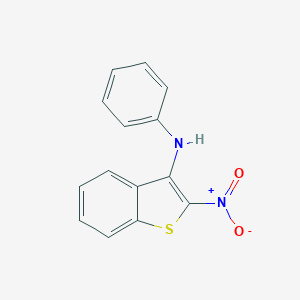
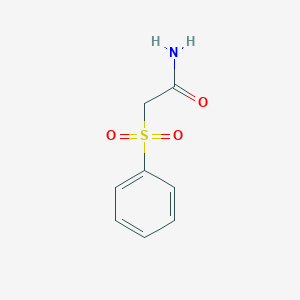

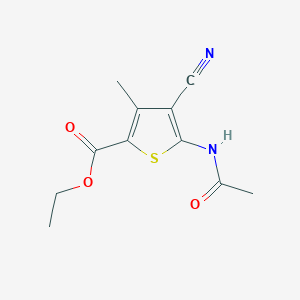
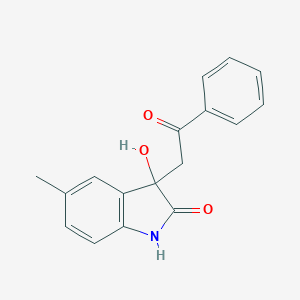
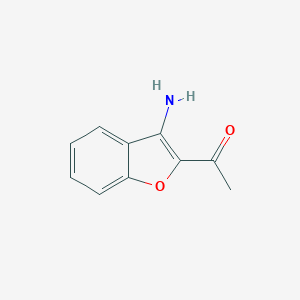
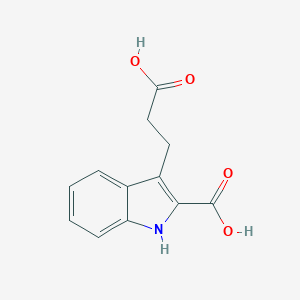
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)
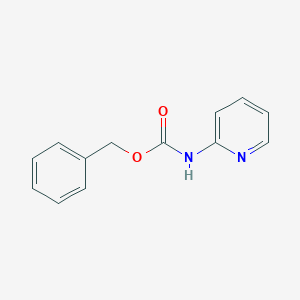
![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)
